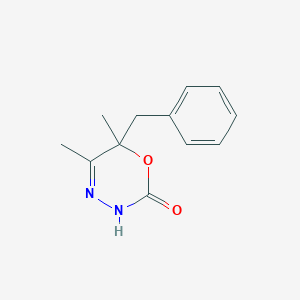
6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is a heterocyclic compound that belongs to the oxadiazine family This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and an oxadiazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate aldehyde or ketone in the presence of a dehydrating agent. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazine compounds.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine N-oxides, while reduction can produce dihydro-oxadiazine derivatives. Substitution reactions can result in a variety of functionalized oxadiazine compounds.
Scientific Research Applications
6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of agrochemicals and materials science for the creation of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one: Lacks the benzyl group, which may affect its reactivity and biological activity.
6-benzyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one: Lacks the methyl groups, which can influence its chemical properties and interactions.
Uniqueness
6-benzyl-5,6-dimethyl-3,6-dihydro-2H-1,3,4-oxadiazin-2-one is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-benzyl-5,6-dimethyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-9-12(2,16-11(15)14-13-9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) |
InChI Key |
UOXCSMYSSVNXJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)OC1(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















